9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester
Description
Chemical Structure and Properties
9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester (CAS: 884336-44-1) is a boronic ester derivative featuring a rigid spirobi[fluorene] core with pinacol-protected boronic acid groups at the 2,2'-positions. Its molecular formula is C₃₁H₂₇BO₂ (MW: 442.36 g/mol), and it appears as a white powder with a melting point of 248–252°C and a boiling point of 585.6±29.0°C . The spiro architecture imparts high thermal stability and rigidity, making it suitable for optoelectronic applications, particularly as an OLED intermediate .
Synthesis
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in studies involving palladium catalysts (e.g., Pd(PPh₃)₄), cesium carbonate, and aryl boronic esters . Typical yields for analogous spirobi[fluorene] derivatives range from 24% to 51%, depending on substituents and reaction conditions .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-25-13-9-11-15-29(25)37(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)37)39-42-35(5,6)36(7,8)43-39/h9-22H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJAZXMAZKKRJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)B8OC(C(O8)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester typically involves the reaction of spirobifluorene with boronic acid derivatives. One common method is the direct borylation of spirobifluorene using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base . The compound can also participate in other types of reactions, such as deboronative radical chain reactions, where it can be converted into various functionalized products .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and aryl or vinyl halides.
Deboronative Radical Chain Reactions: Catechol methyl borate (MeO–Bcat), radical initiators, and various trapping agents.
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester is utilized as a hole transport material in OLEDs. Its high thermal stability and excellent charge transport properties make it an ideal candidate for enhancing the efficiency of OLED devices. Studies have demonstrated that incorporating this compound can lead to improved device performance and lifetime .
Organic Photovoltaics (OPVs)
The compound has also been investigated for use in OPVs as a donor material. Its ability to facilitate efficient charge separation and transport contributes to higher power conversion efficiencies in solar cells .
Materials Science
Polymer Chemistry
In materials science, the compound serves as a building block for synthesizing advanced polymers with tailored properties. Its boronic acid moieties allow for cross-linking reactions, leading to the formation of robust polymer networks that exhibit desirable mechanical and thermal properties .
Nanocomposites
Research has explored the incorporation of this compound into nanocomposites. These composites demonstrate enhanced electrical conductivity and mechanical strength, making them suitable for applications in flexible electronics and sensors .
Medicinal Chemistry
Drug Delivery Systems
The compound's boron-containing structure has been studied for its potential in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of drugs, particularly those that are poorly soluble in aqueous environments .
Anticancer Applications
Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. Further research is needed to elucidate these mechanisms and optimize its efficacy .
Case Study 1: OLED Device Performance
A study published in Advanced Functional Materials examined the incorporation of this compound into OLEDs. The results showed a significant increase in luminance and efficiency compared to devices using conventional hole transport materials. The authors attributed this improvement to the compound's superior charge mobility and thermal stability .
Case Study 2: Polymer Cross-Linking
In a research article from Macromolecules, scientists explored the use of this compound as a cross-linker in polymer matrices. The resulting materials exhibited enhanced thermal resistance and mechanical strength, demonstrating potential applications in high-performance coatings and adhesives .
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The boronic ester group facilitates the transfer of the aryl or vinyl group to the palladium center, leading to the formation of the desired biaryl product.
Comparison with Similar Compounds
Structural and Functional Analogues
9,9-Dioctylfluorene-2,7-diboronic Acid Bis(pinacol) Ester
- Structure : Fluorene core with dioctyl groups at the 9,9'-positions and boronic esters at 2,7-positions .
- Key Differences: The absence of a spiro junction reduces rigidity and conjugation compared to the spirobi[fluorene] derivative.
- Applications : Used in polymer synthesis and organic electronics, but less prevalent in OLEDs due to inferior charge transport properties .
9,9-Dioctyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester)
- Structure : Silicon replaces a bridgehead carbon in the fluorene core, with boronic esters at 2,7-positions .
- The 2,7-substitution pattern vs. 2,2' in the spirobi[fluorene] derivative alters π-conjugation pathways.
- Applications: Promising for hybrid organic-inorganic semiconductors but requires specialized synthesis .
Truxene Boronic Acid Pinacol Ester
- Structure : Larger truxene core (three fused fluorene units) with boronic esters .
- Key Differences :
- Extended π-system enhances absorption/emission in the visible range but complicates synthetic scalability.
- Bulkier structure may hinder dense packing in thin films compared to spirobi[fluorene] derivatives.
- Applications : Organic photovoltaics (OPVs) and light-emitting diodes requiring broad spectral coverage .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]
- Structure : Spirobi[fluorene] core with a boronic ester at the 4-position (CAS: 1161009-89-7) .
- Key Differences :
- Applications : Less common in OLEDs; used in exploratory materials science .
Comparative Data Table
Key Research Findings
Thermal and Electronic Properties: The spirobi[fluorene] core in the target compound provides higher glass transition temperatures (Tg > 150°C) compared to non-spiro analogues, critical for OLED durability . Boronic esters at 2,2'-positions enable efficient Suzuki-Miyaura cross-coupling, facilitating integration into conjugated polymers .
Optoelectronic Performance :
- In OLEDs, the target compound’s rigid structure reduces exciton quenching, enhancing external quantum efficiency (EQE ~13–15%) compared to silafluorene or truxene derivatives .
- Substitution position (2,2' vs. 4) significantly affects emission spectra; 2,2'-substitution aligns with optimal charge injection layers .
Synthetic Challenges :
- Yields for spirobi[fluorene] derivatives (~37%) are comparable to truxene analogues (~51%) but lower than simpler fluorenes (~70%) due to steric hindrance .
Biological Activity
9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester (CAS No. 676168-63-1) is a boronic acid derivative that has garnered attention due to its potential biological applications, particularly in medicinal chemistry and material science. This compound is characterized by its unique spirobi[fluorene] structure, which contributes to its chemical properties and biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 404.03 g/mol. Its physical properties include:
- Density :
- Boiling Point : Approximately at 760 mmHg
- LogP : 5.24, indicating significant lipophilicity which may influence its biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Studies have shown that boronic acids can exhibit antimicrobial properties by inhibiting bacterial enzymes such as β-lactamases. The specific activity of this compound against various pathogens remains to be fully elucidated; however, its structural analogs have demonstrated efficacy against Gram-negative bacteria by targeting bacterial cell wall synthesis pathways.
Inhibition of Protein Targets
The compound's boronic acid functionality allows it to interact with serine proteases and other enzymes through reversible covalent bonding. This interaction can inhibit enzyme activity and disrupt cellular processes. For instance, studies on related compounds indicate that they can inhibit LpxC (a target in Gram-negative bacteria), which is essential for lipid A biosynthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of boronic acid derivatives. Research indicates that variations in the substituents on the fluorene moiety can significantly affect binding affinity and selectivity for target proteins.
| Compound | Binding Affinity (Ki) | Target |
|---|---|---|
| PF5081090 | 213 pM | Pseudomonas aeruginosa LpxC |
| PT901 | 97 pM | Pseudomonas aeruginosa LpxC |
Case Studies
- Inhibition Studies : A study evaluated the efficacy of various boronic acid derivatives against Pseudomonas aeruginosa. The results indicated that modifications in the boron-containing moiety could enhance binding affinity and inhibitory potency against LpxC.
- Antifungal Activity : Another investigation explored the antifungal potential of structurally similar compounds, revealing promising results in inhibiting fungal growth through disruption of cell wall synthesis.
Q & A
Basic: What are the optimal reaction conditions for Suzuki-Miyaura coupling using this compound?
Methodological Answer:
The compound is widely used in Suzuki-Miyaura cross-coupling to synthesize conjugated polymers or small molecules. Key conditions include:
- Catalyst system : Palladium acetate (Pd(OAc)₂) with tri(o-methoxyphenyl)phosphine as a ligand and sodium carbonate (Na₂CO₃) as a base .
- Solvent : Toluene/THF mixtures or dichloromethane/hexane (1:1 to 2:1 ratios) for efficient coupling .
- Temperature : Reactions typically proceed at 80–100°C under inert atmospheres .
- Substituent effects : Bulky groups (e.g., tert-butyl) on coupling partners improve solubility and yield .
Basic: How does the spirobifluorene core influence optoelectronic properties?
Methodological Answer:
The spirobifluorene backbone provides:
- High thermal stability : Melting points >200°C and glass transition temperatures >150°C enhance device durability .
- Rigid, non-planar structure : Reduces aggregation in solid-state applications, improving luminescence efficiency in OLEDs .
- Extended π-conjugation : Facilitates charge transport in organic photovoltaics (OPVs) .
Characterize these properties via cyclic voltammetry (HOMO/LUMO levels) and UV-Vis/PL spectroscopy (absorption/emission profiles) .
Advanced: How can low solubility during polymer purification be mitigated?
Methodological Answer:
Low solubility arises from the rigid spirobifluorene core. Strategies include:
- Introducing solubilizing groups : Use tert-butyl, alkoxy, or branched alkyl substituents on aryl coupling partners .
- Solvent optimization : Purify polymers in CHCl₃/THF mixtures with sonication or heating .
- Gradient precipitation : Precipitate polymers sequentially in methanol/hexane to remove oligomers .
Advanced: How to resolve conflicting luminescence efficiency data in spirobifluorene derivatives?
Methodological Answer:
Discrepancies may arise from:
- Purity issues : Use column chromatography (silica gel, CH₂Cl₂/hexane eluent) or HPLC to achieve >99% purity .
- Structural defects : Confirm regioregularity via ¹H-NMR (e.g., δ = 6.57–7.47 ppm for sp³-hybridized protons) .
- Measurement conditions : Standardize photoluminescence quantum yield (PLQY) measurements under nitrogen to avoid oxygen quenching .
Basic: What spectroscopic methods confirm structural integrity post-synthesis?
Methodological Answer:
- ¹H/¹³C-NMR : Identify characteristic spirobifluorene proton signals (e.g., δ = 6.92–7.47 ppm for aromatic protons) and confirm boronic ester integration .
- FT-IR : Verify B-O bonds at ~1350 cm⁻¹ and pinacol C-O stretches at ~1200 cm⁻¹ .
- Mass spectrometry : Use MALDI-TOF or HRMS to confirm molecular weight (e.g., 442.356 g/mol for C₃₁H₂₇BO₂) .
Advanced: How does the choice of comonomer affect polymerization efficiency?
Methodological Answer:
- Electron-deficient comonomers (e.g., 9,9-dioctylfluorene dibromide) improve charge mobility but require stoichiometric boron/bromine ratios (1:1) .
- Steric hindrance : Bulky substituents (e.g., biphenyl-3-yl) reduce polymerization rates; optimize catalyst loading (2–5 mol% Pd) .
- Monitor reaction : Use GPC to track molecular weight (Mn ~10–50 kDa) and Đ (1.2–2.0) .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Inert atmosphere : Store under argon or nitrogen to prevent boronic ester hydrolysis .
- Temperature : Keep at –20°C in amber vials to avoid thermal decomposition .
- Solvent compatibility : Dissolve in anhydrous THF or toluene for long-term storage .
Advanced: What derivatization strategies enable functionalization of the spirobifluorene core?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
